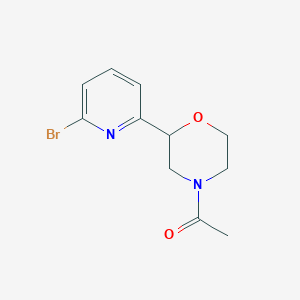

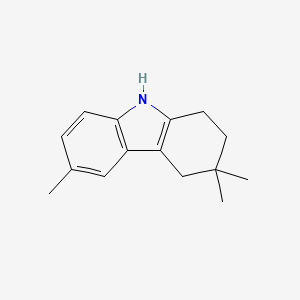

![molecular formula C13H21NO4 B1376271 (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid CAS No. 1262396-32-6](/img/structure/B1376271.png)

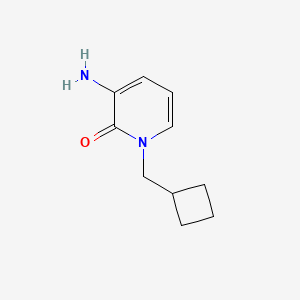

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid

Descripción general

Descripción

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The compound you mentioned seems to be a spiro compound with a carboxylic acid and a tert-butoxycarbonyl group. These types of compounds are often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a spiro[2.5]octane skeleton with a carboxylic acid and a tert-butoxycarbonyl group attached . The exact structure would depend on the specific locations of these groups on the spiro[2.5]octane skeleton.Chemical Reactions Analysis

Carboxylic acids, such as the one in this compound, can undergo a variety of reactions. They can react with alcohols to form esters in a process called Fischer esterification . They can also react with Thionyl Chloride to form acid chlorides .Aplicaciones Científicas De Investigación

Photochemical and Thermal Rearrangement

- Study : "Photochemical and Thermal Rearrangement of Oxaziridines - Experimental-evidence in Support of the Stereoelectronic Control-theory" by Lattes et al. (1982) focuses on the rearrangement of a spirooxaziridine compound, which provides evidence supporting the stereoelectronic theory in photochemical and thermal rearrangements of oxaziridines (Lattes et al., 1982).

Reactions with O-Centered Nucleophiles

- Study : "Reactions of 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitriles with O-centered nucleophiles" by Kayukova et al. (2006) explores the formation of various compounds through reactions with primary aliphatic alcohols and other nucleophiles, demonstrating the versatility of these spiro compounds (Kayukova et al., 2006).

Enantioselective Synthesis

- Study : "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid" by López et al. (2020) presents a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, highlighting its significance in medicinal chemistry (López et al., 2020).

Innovative Scaffolds for Drug Discovery

- Study : "Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery" by Chalyk et al. (2017) outlines the synthesis of new scaffolds for drug discovery, demonstrating the potential of these compounds in this field (Chalyk et al., 2017).

Synthesis of Bifunctional Compounds

- Study : "Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate" by Meyers et al. (2009) describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation, highlighting its utility in novel compound synthesis (Meyers et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVQCWIKEOHTOE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

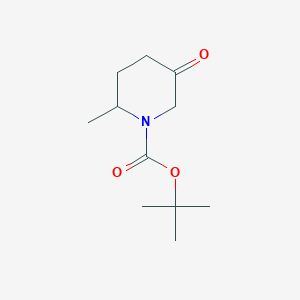

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)

![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)